![molecular formula C9H13Cl2F3N2O B1448470 {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride CAS No. 1803588-92-2](/img/structure/B1448470.png)

{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride

Übersicht

Beschreibung

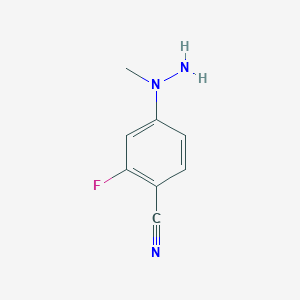

“{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine” is a chemical compound with the CAS Number: 771584-26-0 . It has a molecular weight of 206.17 . The IUPAC name of this compound is [6-(2,2,2-trifluoroethoxy)-3-pyridinyl]methanamine . . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code of this compound is 1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned in the description, the physical form of this compound is liquid . It is stored at a temperature of 4 degrees Celsius . .Wissenschaftliche Forschungsanwendungen

Neurological Disease Research

This compound has shown potential in neurological disease research, particularly as a small molecule potentiator to potassium channels . These channels, such as Kv7 (also known as KCNQ), are crucial in regulating neuronal excitability. The modulation of these channels can be beneficial in treating conditions like Amyotrophic Lateral Sclerosis (ALS) and other motor neuron diseases that affect nerve cell excitability.

Chemical Synthesis

In the field of chemical synthesis, this compound serves as a versatile intermediate. Its trifluoroethoxy group can be used to introduce fluorinated side chains into more complex molecules, which is particularly valuable in the development of pharmaceuticals where fluorination can significantly alter a drug’s properties, such as its metabolic stability and lipid solubility .

Material Science

The compound’s unique structure makes it a candidate for use in material science, especially in the synthesis of novel organic compounds that could serve as conductive materials or components in electronic devices. The pyridine moiety is a common building block in materials chemistry due to its aromaticity and nitrogen heteroatom, which can engage in various bonding and interactions .

Chromatography

In chromatographic applications, this compound could be used to modify silica surfaces in the creation of stationary phases. Its ability to interact with a range of molecules through dipole-dipole interactions and hydrogen bonding can be exploited to enhance the selectivity and efficiency of separation processes .

Analytical Chemistry

Analytical chemists might explore the use of this compound as a derivatization agent for the detection and quantification of analytes with reactive functional groups. The compound’s amine group can react with aldehydes and ketones to form Schiff bases, which are often more detectable by methods like mass spectrometry .

Pharmacology

Given its structural features, this compound could be investigated for its pharmacological effects. The presence of the pyridine ring and the trifluoroethoxy group suggests that it might interact with various biological targets, potentially leading to CNS activity or influencing metabolic pathways .

Fluorescence Studies

The pyridine core of the compound may exhibit fluorescence, making it useful in fluorescence studies for tracking and imaging in biological systems. Modifications to the pyridine ring can lead to changes in the fluorescence properties, which can be utilized in developing new imaging agents .

Environmental Chemistry

In environmental chemistry, researchers could use this compound to study the behavior of fluorinated organic molecules in the environment. Its stability and potential bioaccumulation can provide insights into the environmental impact of fluorinated compounds .

Safety and Hazards

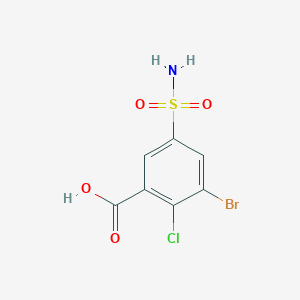

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.

Eigenschaften

IUPAC Name |

[6-(2,2,2-trifluoroethoxymethyl)pyridin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)6-15-5-8-2-1-7(3-13)4-14-8;;/h1-2,4H,3,5-6,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMNEFHGVYKMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)COCC(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)

![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)

![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)

![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)